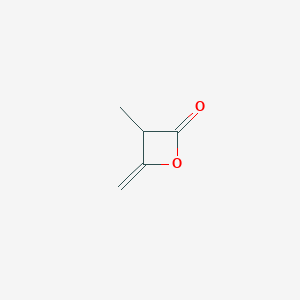

3-Methyl-4-methylideneoxetan-2-one

Description

Properties

IUPAC Name |

3-methyl-4-methylideneoxetan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4(2)7-5(3)6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFAYVVBHHHGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568711 | |

| Record name | 3-Methyl-4-methylideneoxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89016-79-5 | |

| Record name | 3-Methyl-4-methylideneoxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fundamental Principles of Ketene Dimerization

Ketene Generation and Reactivity

Methyl ketene (CH₂=C=O), the precursor for 3-Methyl-4-methylideneoxetan-2-one, is typically generated via pyrolysis of 3-methylacetic acid or its derivatives at 700–750°C. The ketene’s electrophilic nature enables rapid dimerization, forming a four-membered oxetane ring. Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level confirm that alkyl ketenes undergo concerted, nonsynchronous dimerization via twisted cyclic transition states. For methyl ketene, the activation energy for dimerization is approximately 34.54 kJ/mol, favoring cyclization over linear oligomerization.

Thermodynamic and Kinetic Considerations

The exothermic dimerization (ΔH ≈ −63 kJ/mol for analogous systems) requires precise temperature control (0–50°C) to prevent side reactions such as polymerization or hydrolysis. Pressure optimization (3–6 atm) enhances ketene solubility in liquid diketene solvents, increasing collision frequency and reaction rate. The half-life of methyl ketene in solution is critical; at 25°C and pH 5–7, hydrolysis to acetoacetic acid derivatives occurs within 45 minutes, necessitating rapid processing.

Industrial-Scale Synthesis

Continuous-Flow Dimerization Process

The patented continuous process (US2802872A) involves two stages:

- Absorption : Gaseous methyl ketene is dissolved in liquid diketene at 3–6 atm and 0–25°C.

- Dimerization : The solution flows through a tubular reactor under streamline conditions (15–30°C, 3–6 atm), achieving >95% conversion in 10–15 minutes.

Key parameters include:

- Residence time : 10–20 minutes to minimize side reactions.

- Recycle ratio : 85–90% of liquid diketene is recycled, maintaining solvent purity.

Table 1: Optimal Industrial Process Parameters

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 15–30°C | Maximizes dimerization rate |

| Pressure | 3–6 atm | Enhances ketene solubility |

| Catalyst (Triethyl phosphate) | 0.5–2 mol% | Reduces activation energy |

| Residence Time | 10–20 min | Limits hydrolysis |

Laboratory-Scale Methods

Chemical Reactions Analysis

3-Methyl-4-methylideneoxetan-2-one undergoes various chemical reactions due to its reactive nature. Some of the common reactions include:

Hydrolysis: In the presence of water, diketene hydrolyzes to form acetoacetic acid.

Acetoacetylation: Diketene reacts with alcohols and amines to form acetoacetic acid derivatives

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, often catalyzed by acids or bases, leading to the formation of various open-chain compounds.

Scientific Research Applications

3-Methyl-4-methylideneoxetan-2-one has several applications in scientific research and industry:

Organic Synthesis: It is used as a reagent in organic synthesis to introduce acetoacetyl groups into molecules, which are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals.

Industrial Chemistry: Diketene derivatives are used in the production of paper sizing agents, which improve the hydrophobicity and printability of paper.

Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates, including acetoacetic acid derivatives that are crucial for drug development.

Mechanism of Action

The mechanism of action of 3-Methyl-4-methylideneoxetan-2-one involves its reactivity as a ketene dimer. The compound can undergo nucleophilic addition reactions due to the presence of the electrophilic carbonyl group. This reactivity allows it to form stable acetoacetyl derivatives with nucleophiles such as alcohols and amines. The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-carbon and carbon-oxygen bonds .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Ring Size | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | Not Available | C₅H₆O₂ | 3-methyl, 4-methylidene | 4 | High ring strain, polymerization |

| 4-Methyloxetan-2-one | 3068-88-0 | C₄H₆O₂ | 4-methyl | 4 | Moderate ring-opening reactions |

| 4-(Trichloromethyl)oxetan-2-one | 5895-35-2 | C₄H₃Cl₃O₂ | 4-trichloromethyl | 4 | Electrophilic carbonyl reactivity |

| 5-Hexyl-4-methyloxolan-2-one | 67663-01-8 | C₁₁H₂₀O₂ | 5-hexyl, 4-methyl | 5 | Steric hindrance-dominated |

| 4-Methyl-3-penten-2-one | 141-79-7 | C₆H₁₀O | Unsaturated side chain | 6 | Keto-enol tautomerism |

Research Findings and Implications

- Reactivity Trends : Methylidene substituents in β-lactones (e.g., this compound) likely increase ring strain and reactivity compared to saturated analogues like 4-Methyloxetan-2-one .

- Electrophilicity : Electron-withdrawing groups (e.g., trichloromethyl) enhance carbonyl electrophilicity, whereas methylidene groups may redirect reactivity toward conjugation-driven pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.